(R)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride
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Overview
Description
®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is a chiral amine compound with a pyrrolidine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with isopropyl and methyl groups. One common method includes the reductive amination of pyrrolidine with isopropylamine and formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often involve the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on neurotransmitter systems and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.
N-Methylpyrrolidine: A simpler analog without the isopropyl group.
N-Isopropylpyrrolidine: Lacks the methyl group on the nitrogen atom.
Uniqueness
®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is unique due to its chiral nature and the presence of both isopropyl and methyl groups on the nitrogen atom. This combination of features allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications.
Properties
Molecular Formula |
C8H19ClN2 |
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Molecular Weight |
178.70 g/mol |
IUPAC Name |
(3R)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-7(2)10(3)8-4-5-9-6-8;/h7-9H,4-6H2,1-3H3;1H/t8-;/m1./s1 |
InChI Key |
CGZZNQSQBVIOEK-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)N(C)C1CCNC1.Cl |
Origin of Product |
United States |
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